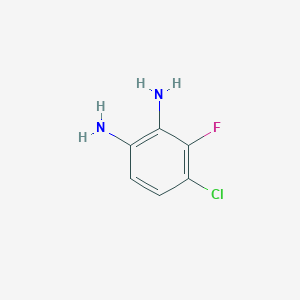![molecular formula C12H16F2N2 B1422873 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1247704-00-2](/img/structure/B1422873.png)
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine
Overview
Description
“1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is a chemical compound with the CAS Number: 1247704-00-2 . It is used in the pharmaceutical industry and plays a significant role in drug design .
Synthesis Analysis
Piperidines, such as “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine” is 226.27 . The InChI Code is 1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Scientific Research Applications
1. Determination of Rufinamide
- Application Summary: This compound is used in the development of methods for determining Rufinamide (RUF), an antiepileptic drug, in the presence of its alkaline degradation product in dosage form .
- Methods of Application: Two methods were developed. The first method used a Kromasil C8 column and a mobile phase consisting of acetonitrile–water (50:50, v/v), with UV detection at 210 nm. The second method used first derivative ratio spectrophotometry, with RUF determined by measuring peak amplitude at 269.5 nm over 5–30 μg/mL .
- Results: The linearity range of RUF was 10–90 μg/mL for the HPLC method, covering its therapeutic range with r² = 0.9999. Forced degradation under alkaline conditions was carried out, the degradation product was isolated, and its structure was confirmed .
2. Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives
- Application Summary: This compound is used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, which have potential antibacterial activity .
- Methods of Application: A synthetic route was developed using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives. The target products were obtained with 55–92% yields in relatively short reaction times .
- Results: The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra. Antibacterial evaluation revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
3. Piperidine Derivatives in Drug Design
- Application Summary: Piperidines, including “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: Various intra- and intermolecular reactions are used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
4. Piperidine Derivatives in Drug Design
- Application Summary: Piperidines, including “1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application: Various intra- and intermolecular reactions are used to form different piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These methods include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
- Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Safety And Hazards
Future Directions
Piperidines are crucial in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQNAXKHJLRDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



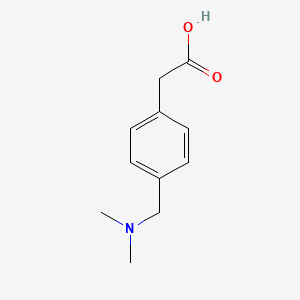
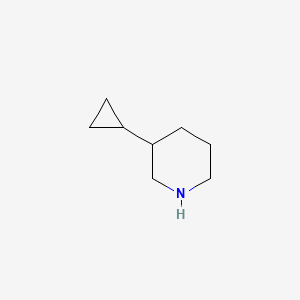
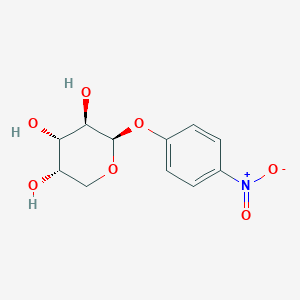
![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)
![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)
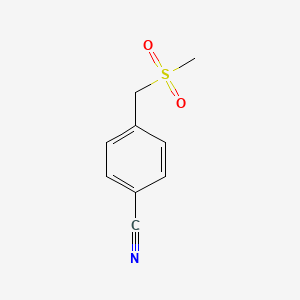
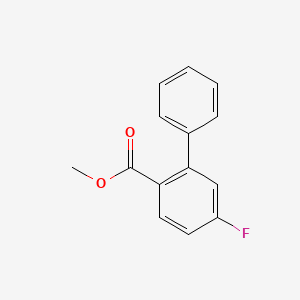
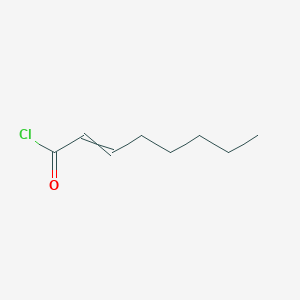
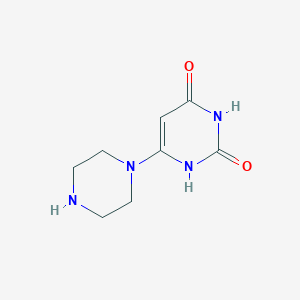
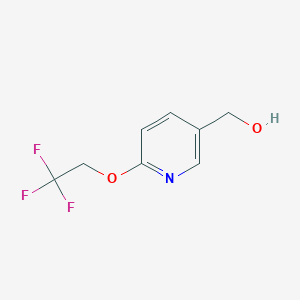
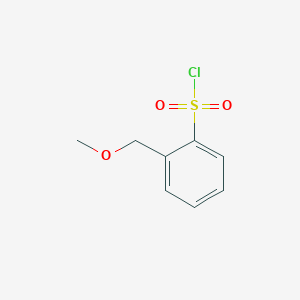
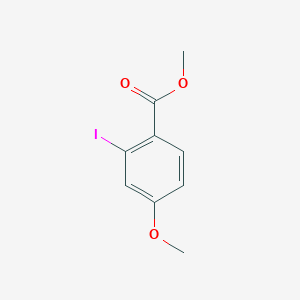
![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)
